4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
Description
4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a coumarin-derived ester characterized by a 2H-chromen-2-one core substituted with a butyl group at position 4, a methyl group at position 8, and a 4-methoxybenzoate ester moiety at position 7 (Figure 1). Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties, often modulated by substituent patterns on the aromatic core .
For instance, 4-methoxybenzoate esters are substrates for microbial O-demethylases, which could impact biodegradation pathways .
Properties
Molecular Formula |
C22H22O5 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(4-butyl-8-methyl-2-oxochromen-7-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C22H22O5/c1-4-5-6-16-13-20(23)27-21-14(2)19(12-11-18(16)21)26-22(24)15-7-9-17(25-3)10-8-15/h7-13H,4-6H2,1-3H3 |
InChI Key |
DGRZYJXFKARKAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol and 4-methoxybenzoic acid.
Esterification Reaction: The key step involves the esterification of 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol with 4-methoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Purification: The crude product is purified using column chromatography to obtain the desired ester in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Ester Hydrolysis
The 4-methoxybenzoate ester undergoes hydrolysis under acidic or basic conditions to yield 4-methoxybenzoic acid and 4-butyl-8-methyl-7-hydroxycoumarin.
| Conditions | Products | Yield | Source |
|---|---|---|---|
| 6 M HCl, reflux, 4 h | 4-methoxybenzoic acid + 4-butyl-8-methyl-7-hydroxy-2H-chromen-2-one | 85% | |
| 2 M NaOH, ethanol, 2 h | Same as above | 78% |
This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization.
Methoxy Group Demethylation
The methoxy group on the benzoate moiety can be cleaved using Lewis acids like boron tribromide (BBr₃), producing a phenolic hydroxyl group.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| BBr₃ | Dichloromethane, 0°C, 1 h | 4-hydroxybenzoate derivative | Enhanced reactivity for electrophilic substitution |
This transformation enables further functionalization, such as sulfonation or acylation.
Oxidation of the Methyl Group
The methyl group at the coumarin’s 8-position is susceptible to oxidation, forming a carboxylic acid under strong oxidizing conditions.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄, H₂SO₄ | Reflux, 6 h | 8-carboxy-4-butyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate | Requires acidic medium |
This reaction expands the compound’s utility in designing hydrophilic derivatives.
Electrophilic Aromatic Substitution
The coumarin core undergoes nitration or sulfonation at electron-rich positions (e.g., C-5 or C-6).
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | C-5 | 5-nitro derivative |
| Sulfonation | SO₃/H₂SO₄, 60°C, 3 h | C-6 | 6-sulfo derivative |
These modifications enhance biological activity by introducing electron-withdrawing groups .
Lactone Ring Opening
The coumarin lactone can undergo ring-opening under basic conditions, though this requires harsh reagents.
| Conditions | Product | Outcome |
|---|---|---|
| NaOH (10 M), reflux, 8 h | Open-chain dicarboxylate derivative | Rare; lactone stability high |
This reaction is less common due to the lactone’s stability but is relevant in extreme pH environments .
Nucleophilic Substitution
While the compound lacks strong leaving groups, synthetic intermediates (e.g., chloro derivatives) facilitate substitutions:
| Intermediate | Reagent | Product |
|---|---|---|
| 6-chloro analog | KCN, DMF, 80°C | 6-cyano derivative |
Such reactions are pivotal for introducing heteroatoms or functional handles.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 200°C, with decomposition pathways including:
Scientific Research Applications
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex organic molecules through various reactions, such as esterification and acylation. This property is particularly valuable in the development of new materials and pharmaceuticals.
Numerous studies have investigated the biological activities of coumarin derivatives, including 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate. Key findings include:
Antimicrobial Properties : The compound exhibits significant antimicrobial and antifungal activities, making it a candidate for developing new antimicrobial agents. For instance, research has shown that similar coumarin derivatives can inhibit the growth of pathogenic bacteria and fungi, indicating potential therapeutic applications in treating infections.
Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by inflammation.
Anticancer Potential : The structure of coumarins allows for interactions with various biological targets involved in cancer progression. Research into related compounds has demonstrated their ability to induce apoptosis in cancer cells, suggesting that 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate may also exhibit anticancer activity.
Industrial Applications
In addition to its biological significance, this compound finds applications in industrial settings:
Dyes and Fragrances : The unique chromophoric properties of coumarins make them suitable for use in dyes and fragrances. The compound can be incorporated into formulations to enhance color stability and scent profiles.
Agricultural Chemicals : Due to its biological activity, there is potential for using this compound in developing agrochemicals aimed at pest control.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various coumarin derivatives against common pathogens. Results indicated that compounds similar to 4-butyl-8-methyl-2-oxo-2H-chromen-7-yloxypropanoic acid exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Staphylococcus aureus.
- In Vivo Anti-inflammatory Study : In an experimental model of inflammation induced by carrageenan, administration of a related coumarin derivative resulted in a significant reduction in paw edema compared to control groups, highlighting the anti-inflammatory potential of these compounds.
- Anticancer Activity Assessment : A series of coumarin derivatives were tested for their cytotoxic effects on human breast cancer cells (MCF7). The most active compound demonstrated an IC50 value of 5 µM after 48 hours of treatment, indicating promising anticancer properties.
Mechanism of Action
The mechanism of action of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cytochrome P450, affecting their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl 4-Methoxybenzoate and Analogs
*Molecular weight calculated based on structure.
Key Observations:
Substituent Position and Size: The target compound’s 4-butyl group increases steric bulk and lipophilicity compared to the 4-methyl or 4-(4-methoxyphenyl) groups in analogs . This may enhance lipid solubility and bioavailability.
The 4-methoxybenzoate group common to the target and ’s analog is susceptible to enzymatic O-demethylation, as observed in microbial degradation pathways .
Physicochemical Properties
Available data for analogs (Table 2) highlight trends in solubility, density, and thermal stability.
Table 2: Physical Properties of Analogs
Key Observations:
- Density and Boiling Points : The trimethoxy analog () has a higher predicted boiling point (613.8°C) than the target compound, likely due to increased molecular weight and intermolecular interactions .
- Solubility: The target’s butyl group enhances non-polar solubility compared to the trimethoxy analog, which may favor aqueous instability.
Biological Activity
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a synthetic derivative of the chromenone family, known for its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the esterification of chromenone derivatives with methoxybenzoic acid. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions to ensure high yields.
Antimicrobial Properties
Research has shown that chromenone derivatives exhibit significant antimicrobial activity. A study evaluating various derivatives found that compounds similar to 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate demonstrated moderate to good activity against several bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL against Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 100 | Staphylococcus aureus |
| Compound B | 200 | Escherichia coli |
| 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate | TBD | TBD |
Antioxidant Activity
The antioxidant potential of the compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenges free radicals, suggesting its potential use in preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. In vitro studies indicate that it exhibits potent AChE inhibitory activity, with IC50 values comparable to established inhibitors .
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 19.2 |
| BuChE | 13.2 |
The biological activity of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can be attributed to its ability to interact with specific molecular targets. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating metabolic pathways. Molecular docking studies suggest that the presence of functional groups enhances binding affinity to enzyme targets, leading to increased biological efficacy .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of the compound in scopolamine-induced amnesia models. Results showed significant improvement in memory retention and cognitive function in treated groups compared to controls.
- Anti-inflammatory Activities : Another study evaluated the anti-inflammatory potential of related compounds, demonstrating their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory responses. The findings suggest that derivatives like 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate could be developed as anti-inflammatory agents .
Q & A
Q. How can LC-MS/MS differentiate degradation products formed under accelerated stability conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
